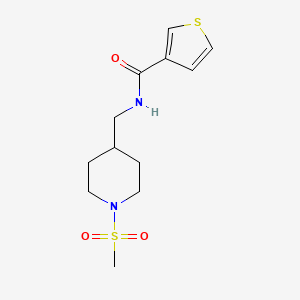
3-chloro-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C15H16ClN5O3S and its molecular weight is 381.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of the compound 3-chloro-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylbenzenesulfonamide is the glycine transporter 1 (GlyT1) . GlyT1 is a protein that regulates the concentration of glycine, an important neurotransmitter, in the synaptic cleft .
Mode of Action
This compound acts as a GlyT1 inhibitor . By inhibiting GlyT1, it increases the levels of synaptic glycine . This potentiation of NMDA receptor function through glycine modulatory sites is expected to be a useful approach for the treatment of schizophrenia .
Biochemical Pathways
The compound affects the glycine-NMDA receptor pathway . By increasing synaptic glycine levels, it enhances the function of NMDA receptors . NMDA receptors play a crucial role in learning and memory, and their hypofunction is known to be involved in the pathophysiology of schizophrenia .
Pharmacokinetics
As a glyt1 inhibitor, it is expected to have good bioavailability and to cross the blood-brain barrier effectively .
Result of Action
The compound significantly improved cognitive deficits induced by MK-801 in the object recognition test in rats . It also reversed the reduction in social interaction induced by PCP, which may reflect negative symptoms such as social withdrawal . Moreover, it exhibited an antidepressant effect in the forced swimming test in rats .
生化学分析
Biochemical Properties
This compound potentiates NMDA receptor function by increasing synaptic glycine levels . It interacts with the glycine transporter 1 (GlyT1), inhibiting its function and leading to an increase in synaptic glycine levels .
Cellular Effects
3-chloro-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylbenzenesulfonamide has been observed to improve cognitive deficits induced by MK-801 in the object recognition test in rats . It also enhances social memory in treatment-naïve rats .
Molecular Mechanism
The compound exerts its effects at the molecular level by inhibiting GlyT1, which increases synaptic glycine levels . This in turn enhances the function of the NMDA receptor, a receptor known to be involved in cognitive function .
Temporal Effects in Laboratory Settings
It has been observed to improve cognitive deficits in rats, suggesting potential long-term benefits .
Dosage Effects in Animal Models
It has been observed to improve cognitive deficits in rats, suggesting potential benefits at certain dosages .
Metabolic Pathways
It is known to interact with GlyT1, suggesting it may be involved in glycine metabolism .
Transport and Distribution
Its interaction with GlyT1 suggests it may be transported into cells via this transporter .
Subcellular Localization
Its interaction with GlyT1 suggests it may be localized to regions of the cell where this transporter is present .
特性
IUPAC Name |
3-chloro-N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5O3S/c1-3-21-9-11(7-17-21)15-19-14(24-20-15)8-18-25(22,23)13-6-4-5-12(16)10(13)2/h4-7,9,18H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTMUDSJPXNEEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNS(=O)(=O)C3=C(C(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Methyl-4-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine](/img/structure/B2545802.png)



![4-[(2,4-dichlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-2-one](/img/structure/B2545812.png)

![2,4-dichloro-N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]benzamide](/img/structure/B2545815.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B2545817.png)


![lithium(1+) ion 6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2545820.png)
![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2545822.png)

![2-{[8-(3-methylbutyl)-7-oxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2545825.png)
